Propargyl isothiocyanate
Overview
Description
Propargyl isothiocyanate is a chemical compound that can be synthesized through various reactions involving propargyl amines and isothiocyanates. The literature reveals a range of synthetic methods and chemical reactions that lead to the formation of propargyl isothiocyanate and its derivatives, which are of significant interest due to their potential applications in the synthesis of heterocyclic compounds.
Synthesis Analysis
Several papers discuss the synthesis of compounds related to propargyl isothiocyanate. For instance, a base-mediated hydroamination of propargylamine with isothiocyanates has been reported to achieve the synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione through a regioselective intramolecular 5-exo-dig cycloisomerization at room temperature . Another study describes a cascade reaction of propargyl amines with AgSCF3 and KBr, leading to the formation of allenyl thiocyanates, which can further react to form allenyl trifluoromethylthioether compounds . Additionally, the synthesis of isothiocyanate substituted allenes via a [3,3] sigmatropic rearrangement of propargyl thiocyanates has been documented, with these allenes being precursors to a variety of heterocyclic products .
Molecular Structure Analysis
The molecular structure of propargyl isothiocyanate and its derivatives is characterized by the presence of a propargyl group (a three-carbon alkynyl chain ending in a methylene group) and an isothiocyanate group (a functional group with the connectivity N=C=S). The structure of the synthesized compounds can vary depending on the reaction conditions and the substituents present on the propargyl and isothiocyanate moieties.
Chemical Reactions Analysis
Propargyl isothiocyanate derivatives undergo a variety of chemical reactions. For example, the coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media yields cyclized products . Gold-catalyzed reactions of propargylic sulfides and dithioacetals have been shown to afford indene derivatives . Furthermore, the reaction of lithiated propargylamines with isothiocyanates followed by treatment with alkyl 2-bromoacetates leads to the formation of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of propargyl isothiocyanate derivatives are influenced by their molecular structure. For instance, DBU-mediated cyclization of isothiocyanate and propargyl alcohol results in heterocyclic compounds with varying nucleophilicity based on the substitution pattern of the propargyl alcohol . The temperature during the reaction of lithiated propargyl amines with isothiocyanates determines the formation of either 2,5-bis(N,N-dialkylamino)thiophenes or 1-alkyl-2-N,N-dialkylamino-5-methylthiopyrroles . Microwave-assisted domino reactions of propargylamines with isothiocyanates have been developed for the selective synthesis of 2-aminothiazoles and 2-amino-4-methylenethiazolines, demonstrating the influence of temperature on the outcome of the reaction .
Scientific Research Applications
Synthesis and Reactivity
Researchers have developed methods for preparing isothiocyanate-substituted allenes, including Propargyl isothiocyanate, through sigmatropic rearrangement of propargyl thiocyanates. These compounds exhibit a variety of reactions, such as isomerization, ring closure, and electrophilic addition, leading to heterocyclic products (Banert et al., 2002). Another study highlights the synthesis of thiophenes and thiopyrroles from propargylic amines and isothiocyanates, showcasing the chemical versatility of these compounds (Tarasova et al., 1997).
Application in Bioconjugation
The coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media has been reported to yield cyclized products efficiently. This method has been applied to synthesize a functionalized ether lipid, demonstrating its potential in bioconjugation and liposome formulation (Viart et al., 2014).
Gold-Catalyzed Heterocyclization
Gold(I)-catalyzed intramolecular heterocyclization of homopropargylic isothiocyanates, including Propargyl isothiocyanate, has been explored. This process efficiently produces various cycloadducts with broad substrate scope, highlighting its utility in organic synthesis (Jiang et al., 2015).
Synthesis of Diversely Substituted Imidazole-2-thione
A base-mediated hydroamination of Propargyl isothiocyanate has been utilized for the one-pot synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione. This method demonstrates an atom-economical and regioselective approach to synthesizing heterocyclic compounds (Ranjan et al., 2014).
Hazard and Safety Considerations
It's important to note the safety aspects of working with these compounds. An incident involving an explosion during the distillation of Propargyl isothiocyanate prompted a study to understand the underlying causes. The study emphasizes the importance of recognizing the potential hazards and adopting safe handling practices (Banert et al., 2015).
Future Directions
: Guerrero-Alonso, A., Antunez-Mojica, M., & Medina-Franco, J. L. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(9), e2100172. DOI: 10.1002/minf.202100172 : Santra, M., et al. (2021). Fluorescein Based Fluorescence Sensors for the Selective Sensing of Palladium Ions. Journal of Fluorescence, 31, 1257–1265. DOI: 10.1007/s10895-021-02770-9 : Kala, C., Ali, S., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 1(1), 1–6. DOI: 10.5958/0976-4836.2018.00001.0
properties
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
Record name | Thiocyanic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl isothiocyanate | |
CAS RN |
24309-48-6, 54122-88-2 | |
Record name | Thiocyanic acid, 2-propynyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isothiocyanatoprop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 24309-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.